1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C9H9BrOS It features a cyclopropane ring attached to a carbaldehyde group and a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of 2-bromothiophene with cyclopropane-1-carbaldehyde under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carboxylic acid.
Reduction: Formation of 1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Potential use in the development of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromothiophene moiety can enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
- 1-[(2-Chlorothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde
- 1-[(2-Fluorothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde
- 1-[(2-Iodothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde
Comparison: 1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different chemical and biological properties, such as varying degrees of reactivity in substitution reactions and different binding affinities in biological systems .
Properties
Molecular Formula |
C9H9BrOS |
---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
1-[(2-bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H9BrOS/c10-8-7(1-4-12-8)5-9(6-11)2-3-9/h1,4,6H,2-3,5H2 |
InChI Key |
JAHJUHKLYREWEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(SC=C2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.